chd-5

Beschreibung

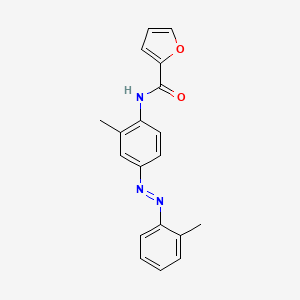

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-13-6-3-4-7-17(13)22-21-15-9-10-16(14(2)12-15)20-19(23)18-8-5-11-24-18/h3-12H,1-2H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQWQMVBBQKHGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701040171 |

Source

|

| Record name | 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701040171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289494-16-2 |

Source

|

| Record name | 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701040171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 289494-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of CHD5 in Neuronal Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical regulator of neuronal gene expression and a key player in the intricate processes of neuronal development. As a brain-specific member of the Mi-2/NuRD family of ATP-dependent chromatin remodelers, CHD5 orchestrates the epigenetic landscape to guide neurogenesis, neuronal differentiation, and maturation. This technical guide provides an in-depth exploration of CHD5's function, detailing its role in signaling pathways, its association with the NuRD complex, and its impact on target gene expression. Comprehensive experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting neurological disorders.

Introduction

CHD5 is a neuron-specific protein that functions as a critical component of the Nucleosome Remodeling and Deacetylase (NuRD) complex.[1][2] Its expression is tightly regulated during brain development and is predominantly found in the nuclei of neurons.[2] Functioning as an ATP-dependent chromatin remodeler, CHD5 plays a pivotal role in regulating the accessibility of DNA to the transcriptional machinery, thereby controlling the expression of genes essential for neuronal fate specification and function.

Dysregulation of CHD5 has been implicated in several neurodevelopmental disorders and cancers, most notably neuroblastoma, where it acts as a tumor suppressor.[2] Understanding the precise molecular mechanisms by which CHD5 governs neuronal development is therefore of paramount importance for the development of novel therapeutic strategies.

This guide summarizes the current understanding of CHD5 function in neuronal development, presenting key quantitative data, detailed experimental protocols for studying CHD5, and visual representations of its molecular interactions and pathways.

Quantitative Data on CHD5 Function

The following tables summarize the impact of CHD5 on gene expression in neuronal cells, as determined by microarray analysis following CHD5 depletion.

Table 1: Genes Regulated by CHD5 in Neuronal Development

| Gene Symbol | Gene Name | Regulation by CHD5 | CHD5 Binding at Promoter |

| Ddit4 | DNA-damage-inducible transcript 4 | Activator | Yes |

| Fos | Fos proto-oncogene, AP-1 transcription factor subunit | Activator | Yes |

| Egr1 | Early growth response 1 | Activator | Yes |

| Npas4 | Neuronal PAS domain protein 4 | Activator | Yes |

| Arc | Activity-regulated cytoskeleton-associated protein | Activator | Yes |

| Bdnf | Brain-derived neurotrophic factor | Activator | Yes |

| Nr4a1 | Nuclear receptor subfamily 4 group A member 1 | Activator | Yes |

| Six3 | SIX homeobox 3 | Activator | Not Determined |

| Wnt5a | Wnt family member 5A | Repressor (indirect) | Not Determined |

Table 2: Gene Sets Significantly Altered by CHD5 Inhibition

| Pathway Name | Annotation | Z-Score (Day 12 Knockdown vs. Control) |

| AGEING_BRAIN_UP | Genes upregulated in the aging human brain | -2.75 |

| STEMCELL_NEURAL_UP | Genes upregulated in neural stem cells | -2.68 |

| ALZHEIMERS_DISEASE_UP | Genes upregulated in Alzheimer's disease brains | -2.55 |

Signaling Pathways and Molecular Interactions

CHD5 exerts its influence on neuronal development through its participation in the NuRD complex and by regulating specific signaling cascades.

The CHD5-NuRD Complex

CHD5 is a core component of a neuronal NuRD-like complex, which is involved in chromatin remodeling and transcriptional repression. This complex physically interacts with DNA to alter chromatin structure, making it more or less accessible to transcription factors.

Caption: The CHD5-NuRD complex in neurons.

CHD5-Six3-Wnt5a Signaling Pathway

CHD5 plays a crucial role in neuronal differentiation by positively regulating the transcription factor Six3. Six3, in turn, acts as a repressor of the Wnt5a signaling pathway, which is involved in neuronal maturation. This regulatory cascade ensures the timely and orderly progression of neuronal development.

Caption: CHD5 regulates the Six3-Wnt5a signaling axis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Chromatin Immunoprecipitation (ChIP) for CHD5 in Primary Neurons

This protocol describes the immunoprecipitation of CHD5-bound chromatin from primary neuronal cultures.

Workflow:

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Methodology:

-

Cell Culture and Crosslinking:

-

Culture primary rat cortical neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.

-

At Day 9 in vitro, add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS and scrape into lysis buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitors).

-

Sonicate the lysate to shear chromatin to an average size of 200-500 bp.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin with ChIP dilution buffer (16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 0.01% SDS, 1.1% Triton X-100, and protease inhibitors).

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with a CHD5-specific antibody (e.g., anti-CHD5 rabbit polyclonal). A non-specific IgG should be used as a negative control.

-

Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.

-

Elute the chromatin from the beads with elution buffer (1% SDS, 0.1 M NaHCO3).

-

-

Reverse Crosslinking and DNA Purification:

-

Reverse the crosslinks by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-5 hours.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes or by next-generation sequencing (ChIP-seq).

-

CHD5 Knockdown in Primary Neurons and Neuronal Differentiation

This protocol details the use of lentiviral-mediated shRNA delivery to deplete CHD5 in primary neurons and assess the impact on neuronal differentiation.

Workflow:

Caption: CHD5 knockdown and differentiation workflow.

Methodology:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with a pLKO.1-based shRNA vector targeting CHD5 (or a non-targeting control) and packaging plasmids (psPAX2 and pMD2.G).

-

Collect the virus-containing supernatant 48 and 72 hours post-transfection.

-

-

Transduction of Primary Neurons:

-

Culture primary cortical neurons as described above.

-

At Day 1 in vitro, transduce the neurons with the collected lentivirus in the presence of polybrene (8 µg/mL).

-

After 24 hours, replace the medium with fresh Neurobasal medium.

-

-

Selection and Differentiation:

-

At Day 3 in vitro, begin selection with puromycin (1-2 µg/mL) to eliminate non-transduced cells.

-

Continue to culture the cells, allowing them to differentiate. Change the medium every 3-4 days.

-

-

Analysis:

-

Harvest cells at various time points (e.g., Day 5, 9, and 12) for analysis.

-

Gene Expression Analysis: Isolate RNA and perform RT-qPCR or microarray/RNA-seq to assess the expression of CHD5 and its target genes.

-

Phenotypic Analysis: Perform immunocytochemistry to visualize neuronal morphology and the expression of neuronal markers (e.g., Tuj1, MAP2, NeuN).

-

Conclusion

CHD5 is an indispensable regulator of neuronal development, acting at the nexus of chromatin remodeling and transcriptional control. Its role in the NuRD complex and its regulation of key developmental signaling pathways underscore its importance in orchestrating the complex process of neurogenesis. The methodologies and data presented in this guide provide a framework for further investigation into the multifaceted functions of CHD5 and for the exploration of its potential as a therapeutic target in neurological diseases.

References

CHD5 protein structure and domains

An In-depth Technical Guide to the Structure and Domains of the CHD5 Protein

Executive Summary

Chromodomain Helicase DNA-binding protein 5 (CHD5) is a critical ATP-dependent chromatin remodeler and a member of the SNF2/RAD54 helicase family.[1][2] As a key component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, CHD5 plays a pivotal role in regulating gene transcription, particularly during neuronal development.[1][3] Located on chromosome 1p36, a region frequently deleted in various cancers, CHD5 is a validated tumor suppressor, with its expression often silenced in neuroblastomas, gliomas, and other malignancies.[4][5] This guide provides a detailed examination of the CHD5 protein's architecture, the specific functions of its domains, its interaction with chromatin, and the key experimental methodologies used to elucidate its structure and function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CHD5.

CHD5 Protein Architecture and Domains

CHD5 belongs to the second subfamily of CHD proteins, alongside the highly homologous CHD3 and CHD4.[5][6] Its structure is characterized by a series of conserved domains that enable it to recognize specific histone modifications, hydrolyze ATP to remodel nucleosomes, and interact with other proteins. The primary domains are organized sequentially along the polypeptide chain.

The key structural features of CHD5 include:

-

Tandem Plant Homeodomain (PHD) Zinc Fingers: Located at the N-terminus, these two zinc finger motifs are crucial for "reading" the histone code.[5][7]

-

Tandem Chromodomains: Adjacent to the PHD fingers, these domains also participate in recognizing histone tail modifications.[1][8]

-

SNF2-like ATPase/Helicase Domain: This central engine of the protein is split into two parts and is responsible for hydrolyzing ATP to provide the energy for chromatin remodeling.[3][9]

-

C-terminal Region: This region contains motifs that may be involved in DNA binding and protein-protein interactions.[5]

Quantitative Domain Data

The precise locations of these domains within the human CHD5 protein (UniProt: Q8TDI0) are essential for functional studies and protein engineering.

| Domain | Start Residue | End Residue | Description |

| PHD Zinc Finger 1 | 338 | 387 | Recognizes histone tails; zinc-coordinating motif. |

| PHD Zinc Finger 2 | 426 | 473 | Works in tandem with PHD1 to bind histone H3. |

| Chromodomain 1 | 509 | 563 | Binds to methylated histone tails. |

| Chromodomain 2 | 574 | 627 | Functions in concert with Chromodomain 1. |

| SNF2-like ATPase/Helicase | 703 | 1345 | ATP-binding and hydrolysis for chromatin remodeling. |

| Coiled-Coil Motif | 1795 | 1825 | Potential protein-protein interaction site. |

Table 1: Approximate amino acid positions of conserved domains in human CHD5 protein (UniProt Q8TDI0). Positions are based on computational predictions and homology models.

Functional Roles of CHD5 Domains

Each domain of CHD5 executes a specialized function, and their coordinated action is critical for its role in gene regulation and tumor suppression.

Histone Code Recognition by PHD and Chromodomains

The N-terminal region of CHD5 acts as a sophisticated reader of the histone code.

-

PHD Fingers: The tandem PHD domains of CHD5 specifically recognize and bind to the N-terminal tail of histone H3 that is unmethylated at lysine 4 (H3K4me0) .[4][5] Since H3K4 trimethylation (H3K4me3) is a hallmark of active gene promoters, this binding preference allows CHD5 to be recruited to transcriptionally inactive or poised gene loci.[4] The interaction with unmodified H3 is essential for its tumor suppressor activity.[4]

-

Chromodomains: The tandem chromodomains mediate binding to histone H3 that is trimethylated at lysine 27 (H3K27me3) , a modification associated with transcriptionally silenced chromatin (heterochromatin).[1][8]

This dual recognition capability enables CHD5 to target specific chromatin states, often those associated with gene repression, where it can then enact its remodeling functions as part of the NuRD complex.

The ATPase/Helicase Engine

The central SNF2-like domain is the catalytic core of CHD5. It belongs to the SF2 family of helicases, which use the energy from ATP hydrolysis to translocate along DNA.[7] In the context of chromatin, this activity results in the disruption of histone-DNA contacts, leading to nucleosome sliding, eviction, or spacing.[7] This remodeling activity alters the accessibility of DNA to transcription factors and other regulatory proteins, thereby directly influencing gene expression.

Post-Translational Modifications (PTMs)

Post-translational modifications can regulate the activity, stability, and interaction partners of CHD5. While the PTM landscape of CHD5 is not fully explored, several modifications have been identified.

| Modification Type | Residue | Description | Reference |

| N5-methylglutamine | Gln-1390 | Methylation by N6AMT1. Functional role is under investigation. | UniProt Q8TDI0[1] |

| Phosphorylation | Ser-1554 | Phosphoserine. May regulate protein activity or interactions. | UniProt Q8TDI0[1] |

| O-linked Glycosylation | Multiple Sites | Potential sites identified, may affect protein stability and localization. | UniProt Q8TDI0[1] |

Table 2: Known post-translational modifications of human CHD5.

Key Experimental Methodologies

The study of CHD5's structure and function relies on a combination of molecular biology, biochemistry, and genomics techniques.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This is the gold-standard technique to identify the genomic binding sites of a DNA-associated protein like CHD5.

Protocol Outline:

-

Cross-linking: Cells are treated with formaldehyde to create covalent cross-links between proteins and DNA, freezing interactions in place.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): An antibody specific to CHD5 is used to capture the protein and its cross-linked DNA fragments.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heat, and the associated DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are mapped to a reference genome, and peak-calling algorithms identify regions of significant enrichment, revealing CHD5 binding sites.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is used to identify proteins that interact with CHD5, such as components of the NuRD complex.[10]

Protocol Outline:

-

Protein Tagging: A version of CHD5 with an affinity tag (e.g., FLAG, HA) is expressed in cells.

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.

-

Affinity Purification: The cell lysate is incubated with beads conjugated to an antibody against the affinity tag, capturing the tagged CHD5 and its binding partners.

-

Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.

-

Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and/or digested with trypsin, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify all proteins in the complex.

Site-Directed Mutagenesis

This technique is used to probe the function of specific domains or amino acid residues. By introducing point mutations that disrupt a domain's function (e.g., mutating key residues in the PHD fingers that abolish H3 binding), researchers can assess the impact on CHD5's ability to regulate gene expression, inhibit cell proliferation, or suppress tumor growth in cellular and animal models.[4] Studies using this method have demonstrated that the H3-binding ability of the PHD domains is indispensable for CHD5's tumor suppressor function.[4]

Conclusion and Therapeutic Implications

CHD5 is a multi-domain chromatin remodeler whose function is intricately linked to its structure. Its ability to read specific histone marks via its PHD and chromodomains, coupled with the ATP-driven motor activity of its helicase domain, allows it to precisely regulate gene expression programs essential for neuronal differentiation and tumor suppression. A thorough understanding of its domain architecture and their specific interactions provides a foundation for developing novel therapeutic strategies. For instance, small molecules designed to disrupt the interaction of the PHD domains with histone H3 or to inhibit the ATPase domain could potentially modulate CHD5 activity, offering new avenues for cancer therapy, particularly in tumors where CHD5 function is compromised.

References

- 1. uniprot.org [uniprot.org]

- 2. genecards.org [genecards.org]

- 3. researchgate.net [researchgate.net]

- 4. Chd5 Requires PHD-mediated Histone 3 Binding for Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Sentinels of chromatin: chromodomain helicase DNA-binding proteins in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Chromodomain Helicase DNA-Binding (CHD) Proteins Regulating Stem Cell Differentiation and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Intrinsically Disordered Regions Define Unique Protein Interaction Networks in CHD Family Remodelers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of CHD5 in Transcriptional Regulation

Audience: Researchers, scientists, and drug development professionals.

Introduction: CHD5, a Key Chromatin Remodeler and Tumor Suppressor

Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical enzyme in the regulation of gene expression, belonging to the CHD family of ATP-dependent chromatin remodelers.[1][2] Initially identified due to its location on human chromosome 1p36, a region frequently deleted in neuroblastomas and other cancers, CHD5 has been established as a potent tumor suppressor gene (TSG).[1][3][4] Its expression is predominantly localized to the nervous system and testis, suggesting specialized roles in these tissues, particularly in neuronal differentiation and spermatogenesis.[1][5][6]

Functionally, CHD5 utilizes the energy from ATP hydrolysis to alter the structure and positioning of nucleosomes, thereby controlling the accessibility of DNA to the transcriptional machinery.[7][8] It is a core component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, a multi-protein machine generally associated with transcriptional repression.[9][10][11] However, the role of CHD5 is nuanced, as it can also facilitate gene activation.[8][12] This dual functionality allows CHD5 to act as a master regulator, influencing critical cellular processes such as proliferation, apoptosis, senescence, and differentiation.[1][5] The frequent inactivation of CHD5 in various cancers—through genetic deletion, epigenetic silencing via promoter hypermethylation, or microRNA-mediated repression—underscores its importance in maintaining cellular homeostasis and highlights its potential as a therapeutic target.[1][5][13][14]

Core Mechanism of Transcriptional Regulation

The regulatory activity of CHD5 is dictated by its distinct protein domains, its integration into the NuRD complex, and its specific interactions with histone modifications on chromatin.

Protein Domain Architecture

CHD5 possesses a characteristic multi-domain structure that is central to its function as a chromatin remodeler.[3] These domains work in concert to recognize specific chromatin states, bind to histones, and execute ATP-dependent nucleosome sliding.

-

Tandem PHD (Plant Homeodomain) Fingers: These zinc-finger motifs are crucial for recognizing and binding to the N-terminal tail of histone H3.[1][12] This interaction is essential for tethering CHD5 to specific loci on the chromatin.[12] Studies have shown that the PHD domains of CHD5 preferentially bind to the unmodified N-terminus of H3 (H3K4me0) and are critical for its tumor suppressor function.[12]

-

Tandem Chromodomains: These domains are protein-protein interaction modules often involved in recognizing methylated histones. The chromodomains of CHD5 have been shown to directly bind H3K27me3, a mark associated with transcriptionally repressed genes, which is essential for its function during neuronal differentiation.[2][15]

-

SNF2-like Helicase/ATPase Domain: This central engine of the protein belongs to the DEAH-box helicase family.[3] It hydrolyzes ATP to provide the energy required to disrupt histone-DNA contacts and reposition or evict nucleosomes, thereby altering chromatin accessibility.[3][8] The ATPase activity is indispensable for its transcriptional repression capabilities.[10]

References

- 1. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHD5 - Wikipedia [en.wikipedia.org]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. CHD5 is a tumor suppressor at huma ... | Article | H1 Connect [archive.connect.h1.co]

- 5. aacrjournals.org [aacrjournals.org]

- 6. uniprot.org [uniprot.org]

- 7. academic.oup.com [academic.oup.com]

- 8. The chromatin remodeler chd5 is necessary for proper head development during embryogenesis of Danio rerio - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. The Chromatin Remodeling Factor CHD5 Is a Transcriptional Repressor of WEE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CHD5 | Cancer Genetics Web [cancerindex.org]

- 12. Chd5 Requires PHD-mediated Histone 3 Binding for Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The therapeutic potential of targeting the CHD protein family in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. researchgate.net [researchgate.net]

The CHD5-NuRD Chromatin Remodeling Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interaction between the Chromodomain Helicase DNA-binding protein 5 (CHD5) and the Nucleosome Remodeling and Deacetylase (NuRD) complex. This guide details the composition of the CHD5-NuRD complex, presents quantitative data from key interaction studies, outlines detailed experimental protocols, and visualizes the associated molecular pathways and experimental workflows.

Introduction to CHD5 and the NuRD Complex

CHD5 is a member of the chromodomain-helicase-DNA-binding (CHD) family of ATP-dependent chromatin remodeling enzymes.[1][2] It is recognized as a tumor suppressor, frequently deleted or silenced in various cancers, including neuroblastoma, glioma, and cancers of the colon, breast, and lung.[1][3] CHD5 is predominantly expressed in the nervous system and testis, suggesting specialized roles in these tissues.[1][3]

The NuRD complex is a major transcriptional corepressor that uniquely combines ATP-dependent chromatin remodeling with histone deacetylase activity.[2][4][5] This dual functionality allows the NuRD complex to dynamically alter chromatin structure and regulate gene expression, playing critical roles in embryonic development, genome stability, and DNA damage repair.[1][2] The core subunits of the NuRD complex are generally interchangeable, leading to functional diversity. The CHD family members CHD3, CHD4, and CHD5 are considered core enzymatic subunits of NuRD-type complexes.[4][6]

Evidence strongly indicates that CHD5 forms a bona fide NuRD complex, associating with all the canonical components, similar to the well-characterized CHD4-NuRD complex.[1][7] However, the existence of distinct CHD5-NuRD complexes suggests functional specificities that may be crucial for its tumor suppressor activity and tissue-specific roles.[1][4] It has been observed that CHD3, CHD4, and CHD5 can be mutually exclusive subunits within the NuRD complex, regulating distinct sets of genes and cellular processes.[8][9]

Quantitative Analysis of the CHD5-NuRD Complex Interaction

Mass spectrometry (MS) has been a pivotal technique in identifying the components of the CHD5-NuRD complex. The following tables summarize the quantitative data from immunoprecipitation (IP) followed by mass spectrometry (IP-MS) experiments, demonstrating the association of CHD5 with core NuRD subunits.

Table 1: Mass Spectrometry Analysis of CHD5-Associated Proteins

This table presents the number of total and unique peptides for canonical NuRD components identified in CHD5 immunoprecipitates from nuclear extracts of neuroblastoma cells.

| Protein Component | Gene Symbol | Total Peptides | Unique Peptides |

| Metastasis-associated protein 1/2 | MTA1/2 | 15 | 12 |

| GATA zinc finger domain containing 2A | GATAD2A | 10 | 8 |

| Histone deacetylase 1/2 | HDAC1/2 | 25 | 20 |

| Retinoblastoma-binding protein 4/7 | RBBP4/7 | 18 | 15 |

| Methyl-CpG-binding domain protein 2/3 | MBD2/3 | 7 | 5 |

| Chromodomain-helicase-DNA-binding protein 5 | CHD5 | 30 | 25 |

Data is representative and compiled from findings reported in literature where CHD5 IP-MS was performed.[1]

Table 2: Comparative Mass Spectrometry Analysis of CHD4 and CHD5 Immunoprecipitates

This table compares the presence of canonical NuRD components in immunoprecipitates of CHD4 and CHD5, highlighting the formation of distinct but compositionally similar NuRD complexes.

| NuRD Subunit | Detected in CHD4 IP | Detected in CHD5 IP |

| MTA1/2 | Yes | Yes |

| GATAD2A/B | Yes | Yes |

| HDAC1/2 | Yes | Yes |

| RBBP4/7 | Yes | Yes |

| MBD2/3 | Yes | Yes |

This comparative data is based on multiple studies confirming the association of both CHD4 and CHD5 with the core NuRD components.[1][7]

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the CHD5-NuRD interaction are provided below.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol describes the immunoprecipitation of CHD5 to identify interacting NuRD components from nuclear extracts.

Cell Culture and Nuclear Extract Preparation:

-

Culture human neuroblastoma cell lines (e.g., NBLS, SY5Y with endogenous CHD5, or NLF cells stably transfected with CHD5 cDNA) to 80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Prepare nuclear extracts using a standard nuclear extraction protocol. Quantify protein concentration using a Bradford or BCA assay.

Immunoprecipitation:

-

Pre-clear 2 mg of nuclear extract by incubating with Protein A/G agarose beads for 1 hour at 4°C with gentle rotation.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add 5 µg of anti-CHD5 antibody or a corresponding IgG control and incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads five times with a high-salt wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 350-650 mM NaCl, 0.5% Igepal, 1 mM DTT, and protease inhibitors).

-

Elute the protein complexes by boiling the beads in 2X SDS-PAGE loading buffer.

Western Blotting:

-

Separate the eluted proteins on a 4-12% gradient SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NuRD components (e.g., anti-MTA1/2, anti-HDAC1/2, anti-RBBP4/7) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

GST Pull-Down Assay

This protocol is used to confirm direct or stable interactions between CHD5 and other proteins, using a GST-tagged bait protein. A GST-FOG1 fusion protein is often used as a positive control to pull down the entire NuRD complex.[1]

Protocol:

-

Incubate 20 µg of GST-fusion protein (or GST alone as a negative control) with 2 mg of nuclear extract overnight at 4°C in a binding buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 0.5% Igepal, protease inhibitors, 1 mM DTT).

-

Add glutathione-sepharose beads and incubate for 2 hours at 4°C.

-

Wash the beads extensively with wash buffers containing increasing salt concentrations (e.g., 350 mM and 650 mM NaCl) to remove non-specific binders.

-

Elute the bound proteins by boiling in SDS-PAGE loading buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting for CHD5 and other NuRD components.

Mass Spectrometry (LC-MS/MS)

This protocol outlines the steps for identifying the components of the CHD5-NuRD complex following immunoprecipitation.

Sample Preparation:

-

Perform a large-scale immunoprecipitation of CHD5 as described in the Co-IP protocol.

-

Elute the protein complexes and run them a short distance into an SDS-PAGE gel to concentrate the sample.

-

Stain the gel with a mass spectrometry-compatible stain (e.g., SimplyBlue SafeStain).

-

Excise the protein band(s) corresponding to the immunoprecipitated complex.

-

Perform in-gel digestion with trypsin.

-

Extract the resulting peptides from the gel slices.

LC-MS/MS Analysis:

-

Analyze the extracted peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Identify the proteins from the resulting spectra by searching against a protein database (e.g., Swiss-Prot) using a search algorithm (e.g., SEQUEST or Mascot).

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where the CHD5-NuRD complex binds.

Protocol:

-

Cross-link proteins to DNA in cultured cells by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

Perform immunoprecipitation overnight at 4°C using an anti-CHD5 antibody or an IgG control.

-

Wash the antibody-chromatin complexes to remove non-specific binding.

-

Reverse the cross-links by heating at 65°C.

-

Purify the immunoprecipitated DNA.

-

Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[10][11][12][13]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key interactions and experimental processes related to the CHD5-NuRD complex.

The CHD5-NuRD Complex Assembly

Caption: A simplified model of the CHD5-NuRD complex architecture.

Experimental Workflow for Co-Immunoprecipitation and Mass Spectrometry

Caption: Workflow for identifying CHD5-NuRD complex components via Co-IP and MS.

CHD5-NuRD Signaling in Transcriptional Repression

Caption: Proposed mechanism of CHD5-NuRD mediated transcriptional repression.

Conclusion and Future Directions

The assembly of CHD5 into a NuRD-type complex is a critical aspect of its function as a tumor suppressor and a regulator of tissue-specific gene expression. The quantitative and qualitative data presented herein solidify the composition of the CHD5-NuRD complex and provide a foundation for further investigation.

Future research should focus on:

-

Structural Elucidation: Determining the high-resolution structure of the CHD5-NuRD complex to understand the precise molecular interactions.

-

Functional Specificity: Identifying the unique protein associations and genomic targets of the CHD5-NuRD complex compared to its CHD3 and CHD4 counterparts to unravel their distinct biological roles.

-

Therapeutic Targeting: Exploring the CHD5-NuRD complex as a potential target for therapeutic intervention in cancers where CHD5 function is lost. The development of small molecules that modulate the activity or assembly of this complex could offer novel treatment strategies.

This guide serves as a valuable resource for researchers and drug development professionals aiming to deepen their understanding of the CHD5-NuRD interaction and its implications in health and disease.

References

- 1. The tumour suppressor CHD5 forms a NuRD-type chromatin remodelling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of CHD5 in Human Cancers: 10 Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Nucleosome Remodeling and Deacetylase (NuRD) Complex in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unique protein interaction networks define the chromatin remodelling module of the NuRD complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Chromatin Remodeling Factor CHD5 Is a Transcriptional Repressor of WEE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Chromatin Remodeling Complex NuRD in Neurodevelopment and Neurodevelopmental Disorders [frontiersin.org]

- 9. A Functional Switch of NuRD Chromatin Remodeling Complex Subunits Regulates Mouse Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. google.com [google.com]

- 13. m.youtube.com [m.youtube.com]

Downstream Targets of the CHD5 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of CHD5 Function: A Synopsis

Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a pivotal tumor suppressor and a critical regulator of neuronal differentiation. As a member of the nucleosome remodeling and deacetylation (NuRD) complex, CHD5 plays a fundamental role in chromatin architecture and gene expression. Its functional significance is underscored by its frequent deletion in various cancers, most notably neuroblastoma, and its intricate involvement in orchestrating the cellular machinery governing cell cycle progression, apoptosis, and developmental pathways. This technical guide provides an in-depth exploration of the downstream targets of the CHD5 signaling pathway, offering a comprehensive resource for researchers and professionals in drug development.

Data Presentation: Quantitative Insights into CHD5-Mediated Gene Regulation

The following tables summarize the quantitative data on the downstream targets of CHD5, collated from various experimental studies. These tables provide a clear and structured overview of the impact of CHD5 on gene and protein expression.

Table 1: CHD5-Mediated Regulation of Cell Cycle and Apoptosis-Associated Proteins

| Target Protein | Effect of CHD5 Overexpression | Cell Line(s) | Quantitative Change | Reference |

| Cell Cycle Regulators | ||||

| Cyclin B1 | Decrease | K562, KBM5 | Statistically significant decrease in protein levels observed via Western blot. | [1][2] |

| Phospho-cdc2 | Increase | K562, KBM5 | Statistically significant increase in phosphorylated cdc2 levels observed via Western blot. | [1][2] |

| p21 | Increase | K562, KBM5 | Statistically significant increase in protein levels observed via Western blot. | [1][2] |

| WEE1 | Decrease | KELLY, HEK293T | ~40% reduction in WEE1 transcription in transiently transfected neuroblastoma cells; up to 95% reduction in HEK293T cells.[3][4] | [3][4] |

| Apoptosis Regulators | ||||

| Cleaved Caspase-3 | Increase | K562, KBM5 | Statistically significant increase in cleaved caspase-3 levels observed via Western blot, indicating activation of apoptosis. | [1][2] |

| Bcl-2 | Decrease | K562, KBM5 | Statistically significant decrease in the anti-apoptotic protein Bcl-2 levels observed via Western blot. | [1][2] |

Table 2: Transcriptional Regulation of Neuronal Differentiation Factors by CHD5

| Target Gene | Effect of CHD5 | Cell/Tissue Type | Quantitative Change | Reference |

| Six3 | Promotion of expression | Mouse Neural Stem Cells | Transcriptional profiling revealed Six3 as a downstream target of Chd5. | [5] |

| Wnt5a | Repression (via Six3) | Mouse Neural Stem Cells | Chd5 promotes Six3 expression, which in turn represses Wnt5a. | [5] |

Table 3: Downregulation of CHD5 Expression by MicroRNAs

| microRNA | Effect on CHD5 Expression | Cell Line(s) | Method of Validation | Reference |

| miR-211 | Downregulation | NBLS | Western blot showed almost complete reduction of CHD5 protein levels.[6] | [6] |

| miR-17 | Downregulation | NBLS | Western blot showed almost complete reduction of CHD5 protein levels.[6] | [6] |

| miR-93 | Downregulation | NBLS | Western blot showed almost complete reduction of CHD5 protein levels.[6] | [6] |

| miR-20b | Downregulation | NBLS | Western blot showed almost complete reduction of CHD5 protein levels.[6] | [6] |

| miR-106b | Downregulation | NLF | Luciferase reporter assay showed significant downregulation.[6] | [6] |

| miR-204 | Downregulation | NLF, SY5Y | Luciferase reporter assay showed significant downregulation.[6] | [6] |

| miR-3666 | Downregulation | NLF, SY5Y | Luciferase reporter assay showed significant downregulation.[6] | [6] |

Experimental Protocols: Methodologies for Investigating the CHD5 Signaling Pathway

This section provides detailed protocols for key experiments commonly used to elucidate the downstream targets and mechanisms of the CHD5 signaling pathway.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of CHD5.

Protocol:

-

Cell Fixation:

-

Culture neuroblastoma cell lines (e.g., KELLY, NGP) to ~80% confluency.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

-

Harvest cells by scraping and wash twice with ice-cold PBS.

-

-

Chromatin Preparation and Sonication:

-

Lyse cells in a suitable lysis buffer containing protease inhibitors.

-

Isolate nuclei by centrifugation.

-

Resuspend nuclei in a shearing buffer and sonicate to fragment chromatin to an average size of 200-600 bp. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-CHD5 antibody. An IgG antibody should be used as a negative control.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution, Reverse Cross-linking, and DNA Purification:

-

Elute the chromatin from the beads using an elution buffer.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA using a commercial kit, involving end-repair, A-tailing, and adapter ligation.

-

Perform PCR amplification of the library.

-

Sequence the library on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of significant CHD5 enrichment compared to the input control.

-

Annotate the peaks to identify nearby genes.

-

Perform motif analysis to identify potential CHD5 binding motifs.

-

RNA Sequencing (RNA-seq)

Objective: To identify genes whose expression is regulated by CHD5.

Protocol:

-

Cell Culture and Transfection/Transduction:

-

Culture cells of interest (e.g., neuroblastoma cell lines with low endogenous CHD5).

-

Overexpress CHD5 using a plasmid transfection or lentiviral transduction system. Use an empty vector as a control.

-

Alternatively, for cells with endogenous CHD5, perform knockdown using siRNA or shRNA. Use a non-targeting control.

-

Harvest cells 48-72 hours post-transfection/transduction.

-

-

RNA Extraction and Quality Control:

-

Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the rRNA-depleted RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared libraries on a next-generation sequencing platform.

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome or transcriptome.

-

Quantify gene or transcript expression levels.

-

Perform differential expression analysis between CHD5-overexpressing/knockdown and control samples to identify significantly regulated genes.

-

Perform pathway and gene ontology analysis on the differentially expressed genes.

-

Co-Immunoprecipitation (Co-IP)

Objective: To validate the interaction between CHD5 and components of the NuRD complex.

Protocol:

-

Cell Lysis:

-

Harvest cells expressing both CHD5 and the putative interacting protein (e.g., HDAC1/2).

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G magnetic beads.

-

Incubate the pre-cleared lysate with an antibody against CHD5 (or the interacting protein) overnight at 4°C. Use an IgG antibody as a negative control.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with antibodies against the putative interacting protein (e.g., HDAC1/2) and CHD5 to confirm the co-immunoprecipitation.

-

Luciferase Reporter Assay

Objective: To determine if CHD5 directly regulates the transcriptional activity of a target gene promoter (e.g., WEE1).

Protocol:

-

Plasmid Construction:

-

Clone the promoter region of the target gene (e.g., WEE1) upstream of a luciferase reporter gene in a suitable vector.

-

Construct an expression vector for CHD5.

-

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293T) with the luciferase reporter plasmid, the CHD5 expression plasmid (or an empty vector control), and a Renilla luciferase plasmid (as an internal control for transfection efficiency).

-

-

Luciferase Assay:

-

Harvest the cells 24-48 hours after transfection and lyse them.

-

Measure the firefly luciferase activity and the Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity between cells expressing CHD5 and the control cells to determine the effect of CHD5 on the promoter activity of the target gene.

-

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of CHD5 on cell cycle distribution.

Protocol:

-

Cell Culture and Treatment:

-

Transfect or transduce cells with a CHD5 expression vector or a control vector.

-

Culture the cells for 48-72 hours.

-

-

Cell Staining:

-

Harvest the cells and wash them with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use the DNA content to gate the cell populations in G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the percentage of cells in each phase between the CHD5-expressing and control samples.

-

Apoptosis Assay by Annexin V Staining

Objective: To determine if CHD5 induces apoptosis.

Protocol:

-

Cell Culture and Treatment:

-

Induce CHD5 expression in cells as described above.

-

-

Cell Staining:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

-

Quantify the percentage of apoptotic cells in CHD5-expressing versus control samples.

-

Visualizing the CHD5 Signaling Network: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows associated with CHD5.

References

- 1. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Chromatin Remodeling Factor CHD5 Is a Transcriptional Repressor of WEE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Biology 20: 'Research seminar - CHD5 and cancer' [cureffi.org]

- 5. Chd5 regulates the transcription factor Six3 to promote neuronal differentiation. | Semantic Scholar [semanticscholar.org]

- 6. oncotarget.com [oncotarget.com]

The Role of CHD5 in Spermatogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical chromatin-remodeling enzyme with a highly specific expression pattern, primarily found in neuronal tissues and the testes. Within the testes, CHD5 plays an indispensable role in the post-meiotic phase of sperm development, known as spermiogenesis. This technical guide provides an in-depth exploration of the molecular functions of CHD5 in spermatogenesis, detailing its involvement in the histone-to-protamine transition, a fundamental process for the compaction of the sperm genome. We present quantitative data from key studies, detailed experimental protocols for investigating CHD5, and visual representations of its molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in reproductive biology and drug development.

Introduction: The Critical Role of Chromatin Remodeling in Spermatogenesis

Spermatogenesis is a complex and highly regulated process of cellular differentiation that transforms spermatogonial stem cells into mature spermatozoa. A crucial stage of this process is spermiogenesis, where haploid round spermatids undergo dramatic morphological changes to form elongated spermatozoa. A hallmark of spermiogenesis is the extensive remodeling of chromatin, where the majority of histones are replaced by smaller, highly basic proteins called protamines. This exchange results in a remarkable compaction of the paternal genome, essential for sperm motility and successful fertilization.

Disruptions in this intricate process can lead to male infertility. Central to the orchestration of chromatin remodeling are ATP-dependent chromatin-remodeling enzymes. Among these, Chromodomain Helicase DNA Binding Protein 5 (CHD5) has emerged as a master regulator of the histone-to-protamine transition.[1][2]

CHD5 is a member of the CHD family of proteins, which are known to alter chromatin structure and thereby regulate gene expression.[3] Its expression in the testis is largely restricted to post-meiotic germ cells, specifically round and early elongating spermatids.[4] Studies utilizing knockout mouse models have unequivocally demonstrated that CHD5 is essential for male fertility, with its absence leading to severe defects in sperm development and function.[1][3][5]

This guide will delve into the molecular mechanisms by which CHD5 governs spermatogenesis, providing a technical overview for researchers in the field.

Molecular Functions of CHD5 in Spermiogenesis

CHD5 orchestrates a cascade of molecular events that are prerequisite for the successful replacement of histones with protamines. Its functions are multifaceted, encompassing histone modification, nucleosome eviction, and DNA damage repair.

Master Regulator of the Histone-to-Protamine Transition

The primary role of CHD5 in spermiogenesis is to facilitate the exchange of histones for transition proteins (TNPs) and subsequently protamines (PRMs). This process is critical for the hyper-condensation of sperm chromatin. CHD5 deficiency in mouse models leads to the retention of histones in mature sperm, a hallmark of defective spermiogenesis.[3][5]

CHD5's regulatory role extends to the expression of the key players in this transition. In the absence of CHD5, the expression of transition proteins (Tnp1 and Tnp2) and protamines (Prm1 and Prm2) is perturbed, leading to an imbalance that disrupts the carefully orchestrated chromatin remodeling process.[1][2][6]

Orchestration of Histone H4 Hyperacetylation

A key initiating event in the histone-to-protamine transition is the hyperacetylation of histone H4. This modification is thought to neutralize the positive charge of histones, thereby weakening their interaction with DNA and making the chromatin more accessible for remodeling. In Chd5 knockout mice, there is a significant decrease in H4 hyperacetylation in elongating spermatids, starting at stage IX, step 9 of spermiogenesis.[3][5] This finding strongly suggests that CHD5 is either directly or indirectly responsible for promoting this critical histone modification.

Facilitation of Nucleosome Eviction and DNA Damage Repair

Beyond its role in histone modification, CHD5 is also implicated in the physical removal of nucleosomes and the repair of DNA double-strand breaks that can occur during this dynamic process.[1][2][6] The process of replacing histones is thought to introduce transient DNA breaks, which must be efficiently repaired to maintain genomic integrity. Chd5 deficiency is associated with an increase in DNA damage in spermatids.[1]

Interaction with the NuRD Complex

CHD5 is a core component of a Nucleosome Remodeling and Deacetylase (NuRD)-type complex.[5] This multiprotein complex possesses both ATP-dependent chromatin remodeling and histone deacetylase activities. In this complex, CHD5 associates with canonical NuRD components, including MTA1/2, GATAD2A, HDAC1/2, RBBP4/7, and MBD2/3. The formation of this complex is likely central to CHD5's ability to modulate chromatin structure and gene expression during spermiogenesis.

Interestingly, the expression of CHD5 during spermatogenesis is complementary to that of the highly related CHD3 and CHD4 proteins. While CHD3/4 are present in spermatogonia and spermatocytes, their levels decrease as CHD5 expression increases in post-meiotic spermatids.[4] This suggests a functional switch, with CHD5 taking over to perform specialized functions in the unique chromatin context of haploid germ cells.

Quantitative Data on the Impact of CHD5 Deficiency

The consequences of CHD5 loss have been quantified in several key studies, providing a clearer picture of its importance in male fertility.

| Parameter | Wild-Type (WT) | Chd5 Knockout (KO) | Reference |

| Fertility | Fertile | Male Infertility | [1][3][5] |

| Sperm Head Morphology | Normal | Abnormal, irregular shapes | [1][3][5] |

| Histone Retention (Acidic Aniline Staining) | 0% of sperm heads strongly stained | 38% of sperm heads strongly stained | [5] |

| Unstained Sperm (Proper Histone Removal) | 100% | 21% | [5] |

| Histone H4 Hyperacetylation | Normal upregulation in elongating spermatids | Dramatically decreased | [3][5] |

| Expression of Tnp1, Tnp2, Prm1, Prm2 | Normal | Perturbed | [1][2][6] |

| Expression of other key spermatogenesis genes | Normal | No significant difference | [3][5] |

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

CHD5 Signaling Pathway in Spermiogenesis

Caption: CHD5 signaling cascade in spermiogenesis.

Experimental Workflow for Analyzing Chd5 KO Mice

Caption: Workflow for Chd5 knockout mouse analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CHD5's role in spermatogenesis.

Generation of Chd5 Knockout Mice

The generation of Chd5 knockout (KO) mice is a foundational technique to study its in vivo function. This is typically achieved through homologous recombination in embryonic stem (ES) cells.

Principle: A targeting vector is constructed to replace a critical exon or the entire Chd5 gene with a selection marker (e.g., a neomycin resistance cassette). This vector is introduced into ES cells, and cells that have undergone homologous recombination are selected. These targeted ES cells are then injected into blastocysts, which are implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish a germline transmission of the KO allele.

Detailed Protocol:

-

Targeting Vector Construction:

-

Isolate a genomic clone of the Chd5 locus from a mouse genomic library.

-

Using standard molecular cloning techniques, construct a targeting vector containing a positive selection cassette (e.g., neoR) flanked by homologous arms corresponding to the sequences upstream and downstream of the Chd5 region to be deleted.

-

Include a negative selection cassette (e.g., diphtheria toxin A, DTA) outside the homologous arms to select against random integration.

-

-

ES Cell Culture and Electroporation:

-

Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) in ES cell medium containing leukemia inhibitory factor (LIF).

-

Linearize the targeting vector and introduce it into the ES cells via electroporation.

-

-

Selection of Targeted ES Cell Clones:

-

Culture the electroporated ES cells in the presence of a positive selection agent (e.g., G418 for neoR).

-

Isolate resistant colonies and expand them.

-

Screen for homologous recombination events by Southern blotting or PCR using probes and primers external to the targeting arms.

-

-

Blastocyst Injection and Chimera Generation:

-

Inject the correctly targeted ES cells into blastocysts harvested from a donor female mouse.

-

Surgically transfer the injected blastocysts into the uterus of a pseudopregnant recipient female.

-

-

Breeding and Genotyping:

-

Identify chimeric offspring (mice with tissues derived from both the host blastocyst and the injected ES cells).

-

Breed chimeric males with wild-type females to test for germline transmission of the targeted allele.

-

Genotype the offspring by PCR or Southern blotting to identify heterozygous (Chd5+/-) mice.

-

Intercross heterozygous mice to generate homozygous (Chd5-/-) knockout mice.

-

Aniline Blue Staining for Sperm Chromatin Maturity

Principle: Aniline blue is an acidic stain that preferentially binds to lysine-rich histones, which are abundant in the chromatin of immature sperm. Mature sperm, in which histones have been largely replaced by arginine- and cysteine-rich protamines, do not take up the stain. This allows for the differentiation and quantification of mature versus immature sperm.

Detailed Protocol:

-

Sperm Smear Preparation:

-

Collect sperm from the cauda epididymis of adult mice in a suitable buffer (e.g., PBS).

-

Allow sperm to swim out for 10-15 minutes.

-

Place a 10 µL drop of the sperm suspension on a clean glass slide and spread to create a thin smear.

-

Allow the smears to air-dry completely.

-

-

Fixation:

-

Fix the air-dried smears in 3% buffered glutaraldehyde in 0.2 M phosphate buffer (pH 7.2) for 30 minutes at room temperature.

-

-

Staining:

-

Rinse the slides gently with distilled water.

-

Stain the slides with a 5% aqueous aniline blue solution mixed with 4% acetic acid (pH 3.5) for 5 minutes.

-

-

Washing and Mounting:

-

Gently rinse the slides with distilled water to remove excess stain.

-

Allow the slides to air-dry.

-

Mount with a coverslip using a suitable mounting medium.

-

-

Microscopy and Analysis:

-

Examine the slides under a bright-field microscope at 100x magnification (oil immersion).

-

Count at least 200 spermatozoa per slide.

-

Classify sperm heads as either unstained or pale blue (mature chromatin) or dark blue (immature chromatin).

-

Calculate the percentage of sperm with immature chromatin.

-

Immunofluorescence of Testis Tissue Sections

Principle: Immunofluorescence uses fluorescently labeled antibodies to detect the localization of specific proteins within tissue sections. This technique is used to visualize the expression pattern of CHD5 and other proteins of interest within the different cell types of the seminiferous tubules.

Detailed Protocol:

-

Tissue Preparation and Sectioning:

-

Dissect testes and fix them in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

Dehydrate the tissues through a graded series of ethanol washes and embed in paraffin.

-

Cut 5 µm thick sections using a microtome and mount them on charged glass slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the sections by incubating them in xylene (2 x 5 minutes).

-

Rehydrate the sections through a graded series of ethanol washes (100%, 95%, 70%, 50%) to distilled water (5 minutes each).

-

-

Antigen Retrieval:

-

Perform heat-induced antigen retrieval by boiling the sections in a sodium citrate buffer (10 mM sodium citrate, 0.05% Tween 20, pH 6.0) for 10-20 minutes.

-

Allow the slides to cool to room temperature.

-

-

Blocking and Permeabilization:

-

Wash the sections with PBS containing 0.1% Triton X-100 (PBST).

-

Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against CHD5 (or other target protein) to its optimal concentration in the blocking buffer.

-

Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the sections three times with PBST (5 minutes each).

-

Dilute a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer.

-

Incubate the sections with the secondary antibody for 1-2 hours at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the sections three times with PBST (5 minutes each).

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash the sections with PBS.

-

Mount the sections with an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the sections using a fluorescence or confocal microscope.

-

Western Blotting for Testicular Protein Extracts

Principle: Western blotting is used to detect and quantify the levels of specific proteins in a complex mixture, such as a testicular lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Detailed Protocol:

-

Protein Extraction:

-

Decapsulate and homogenize testes in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

-

Blocking:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for CHD5 (or other protein of interest) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST (10 minutes each).

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST (10 minutes each).

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using an imaging system or X-ray film.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

CHD5 is a pivotal player in the intricate process of spermiogenesis, acting as a master regulator of the histone-to-protamine transition. Its multifaceted roles in promoting histone H4 hyperacetylation, facilitating nucleosome eviction, ensuring DNA damage repair, and regulating the expression of key chromatin proteins underscore its importance in establishing a properly condensed and functional sperm genome. The severe infertility phenotype observed in Chd5 knockout mice, coupled with the correlation between low CHD5 expression and male infertility in humans, highlights CHD5 as a potential diagnostic marker and a target for therapeutic intervention.

Future research should focus on elucidating the upstream regulatory mechanisms that control the precise temporal expression of CHD5 during spermiogenesis. Identifying the specific transcription factors that activate CHD5 gene expression in post-meiotic germ cells will provide a more complete understanding of the initiation of this critical developmental program. Furthermore, a comprehensive analysis of the CHD5 interactome specifically in spermatids will likely reveal novel cofactors and downstream effectors, offering new avenues for research and potential therapeutic targeting. A deeper understanding of the molecular choreography directed by CHD5 will undoubtedly provide valuable insights into the fundamental biology of male reproduction and its pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Chd5 orchestrates chromatin remodeling during sperm development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHD5 is Required for Spermiogenesis and Chromatin Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The tumour suppressor CHD5 forms a NuRD-type chromatin remodelling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Knockout Models - Mouse Biology Program [mbp.mousebiology.org]

Epigenetic Regulation of the CHD5 Gene: A Technical Guide for Researchers

Abstract

Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor gene located on chromosome 1p36, a region frequently deleted in a wide range of human cancers. As a member of the SWI/SNF family of chromatin remodelers, CHD5 plays a pivotal role in regulating gene expression through its influence on chromatin architecture. Its inactivation in cancer is often not due to mutations but rather to epigenetic silencing mechanisms. This technical guide provides an in-depth overview of the epigenetic regulation of the CHD5 gene, focusing on DNA methylation, histone modifications, and non-coding RNA-mediated control. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in oncology, epigenetics, and drug development.

Introduction to CHD5 as a Tumor Suppressor

CHD5 is a key regulator of cellular processes including proliferation, apoptosis, and senescence.[1] Its role as a tumor suppressor is well-established across numerous malignancies, including neuroblastoma, glioma, colorectal, breast, lung, and ovarian cancers.[2][3] Loss of CHD5 function is a significant event in tumorigenesis. Evidence suggests that CHD5 exerts its tumor-suppressive effects in part through the positive regulation of the p14ARF/p53 and p16INK4a/RB tumor suppressor pathways.[1] Overexpression of CHD5 has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.

DNA Methylation-Mediated Silencing of CHD5

One of the primary mechanisms for CHD5 inactivation in cancer is the hypermethylation of CpG islands within its promoter region. This epigenetic modification leads to transcriptional silencing of the gene, effectively removing its tumor-suppressive function.

Quantitative Data on CHD5 Promoter Methylation

The following table summarizes the frequency of CHD5 promoter methylation in various cancer types and the effect of demethylating agents on its expression.

| Cancer Type | Cell Line/Tissue | Percentage of Promoter Methylation | Fold Change in CHD5 Expression after 5-Aza-2'-deoxycytidine Treatment | Reference(s) |

| Gastric Cancer | 7 cell lines | 100% | Substantial restoration of expression | [3] |

| Gastric Cancer | 15 primary tumors | 73.3% (11/15) | Not Applicable | [3] |

| Breast Cancer | Primary Tumors | Significantly higher in tumors | Expression restored | [3] |

| Colorectal Cancer | HCT-116 | High | Not specified | [4] |

| Neuroblastoma | Cell lines with 1p36 deletion | Heavily methylated between -780 and -450 bp | Re-expressed | [3] |

| Lung Cancer | Non-small cell lung cancer cell lines | Varies by cell line (data not quantified in single study) | Induced from undetectable levels | [5] |

| Glioma | Glioma tissues | Downregulated due to methylation | Not specified | [6] |

| Chronic Myeloid Leukemia | CML cell lines | High | Not specified | [7] |

Experimental Protocol: Bisulfite Sequencing of the CHD5 Promoter

Bisulfite sequencing is the gold standard for analyzing DNA methylation patterns at single-nucleotide resolution. The following protocol provides a general framework that can be adapted for the CHD5 promoter.

Materials:

-

Genomic DNA isolation kit

-

Sodium bisulfite and hydroquinone

-

DNA cleanup kit (e.g., Qiagen EpiTect Bisulfite Kit)

-

PCR primers specific for the bisulfite-converted CHD5 promoter sequence

-

Taq polymerase suitable for amplifying bisulfite-treated DNA

-

TOPO TA cloning kit

-

Bacterial competent cells

-

LB agar plates with appropriate antibiotic

-

Sequencing primers

Procedure:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from cell lines or tissues using a commercial kit.

-

Bisulfite Conversion:

-

Denature 1-2 µg of genomic DNA.

-

Treat the denatured DNA with a freshly prepared solution of sodium bisulfite and hydroquinone. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Incubate the reaction in the dark at 50-55°C for 12-16 hours.

-

Purify the bisulfite-treated DNA using a DNA cleanup kit to remove excess bisulfite and other reagents.

-

Desulfonate the DNA by treating with NaOH, which converts the uracil sulfonates to uracil.

-

Purify the final bisulfite-converted DNA.

-

-

PCR Amplification:

-

Design PCR primers specific to the bisulfite-converted CHD5 promoter sequence. Note that separate primer sets may be needed to amplify methylated and unmethylated alleles.

-

Perform PCR using a Taq polymerase optimized for bisulfite-treated DNA.

-

Run the PCR products on an agarose gel to verify amplification.

-

-

Cloning and Sequencing:

-

Ligate the purified PCR products into a TOPO TA cloning vector.

-

Transform the ligation product into competent E. coli.

-

Plate the transformed bacteria on selective agar plates and incubate overnight.

-

Pick individual colonies, grow overnight cultures, and isolate plasmid DNA.

-

Sequence the plasmid DNA using appropriate sequencing primers.

-

-

Data Analysis:

-

Align the obtained sequences to the original CHD5 promoter sequence.

-

Calculate the percentage of methylation at each CpG site by counting the number of clones with a cytosine at that position versus those with a thymine.

-

Histone Modifications and CHD5 Regulation

CHD5 is an integral component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, a multi-protein machine that plays a crucial role in transcriptional repression.[6] The interaction of CHD5 with specific histone modifications is critical for its function.

CHD5 Interaction with Histone Tails

-

Unmodified Histone H3: The tandem plant homeodomain (PHD) fingers of CHD5 specifically recognize and bind to the N-terminal tail of histone H3 that is not methylated at lysine 4 (H3K4me0). This interaction is essential for CHD5's tumor suppressor activity.[7]

-